molecular formula C19H13ClN2S2 B11354594 4-[(2-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine

4-[(2-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B11354594
M. Wt: 368.9 g/mol
InChI Key: PQJJVEDSIDFKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is a heterocyclic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(methylsulfanyl)methyl]-5-phenylthieno[2,3-d]pyrimidine
  • 2-thio-containing pyrimidines

Uniqueness

4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYLTHIENO[2,3-D]PYRIMIDINE is unique due to its specific substitution pattern and the presence of both chlorophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C19H13ClN2S2

Molecular Weight

368.9 g/mol

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C19H13ClN2S2/c20-16-9-5-4-8-14(16)10-23-18-17-15(13-6-2-1-3-7-13)11-24-19(17)22-12-21-18/h1-9,11-12H,10H2

InChI Key

PQJJVEDSIDFKDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.